molecular formula C14H17NO4S B1331800 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid CAS No. 260441-69-8

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B1331800
CAS No.: 260441-69-8
M. Wt: 295.36 g/mol
InChI Key: LAFAILDKFOBJFF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4S It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a phenylvinyl moiety

Preparation Methods

The synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions of primary alcohols or aldehydes attached to the piperidine ring.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Phenylvinyl Substitution: The phenylvinyl moiety can be attached through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Coupling Reactions: The phenylvinyl moiety can participate in coupling reactions, such as Heck or Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylvinyl moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonic acid share structural similarities but differ in their functional groups and reactivity.

    Phenylvinyl Sulfonyl Compounds: Compounds with similar sulfonyl and phenylvinyl groups, such as phenylvinyl sulfone, exhibit different chemical and biological properties due to variations in their core structures.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFAILDKFOBJFF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.